6-ethoxy-1,3-benzothiazole-2-thiol
Overview
Description
The compound identified as “6-ethoxy-1,3-benzothiazole-2-thiol” is a chemical entity cataloged in the PubChem database This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1,3-benzothiazole-2-thiol involves several chemical reactions, each requiring specific conditions to achieve the desired product. The synthetic routes typically include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.
Analytical Techniques: Various analytical techniques are employed to evidence host inclusion, ensuring the compound’s purity and stability.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used are designed to be cost-effective and scalable, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-1,3-benzothiazole-2-thiol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
6-ethoxy-1,3-benzothiazole-2-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Employed in studies involving biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-ethoxy-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
6-ethoxy-1,3-benzothiazole-2-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
CID 63015: Known for its structural similarity and comparable chemical properties.
CID 63014: Another structurally related compound with similar applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
6-ethoxy-1,3-benzothiazole-2-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOASVNMVYBSLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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